Bienvenue dans la boutique en ligne BenchChem!

Dalvastatin

HMG-CoA reductase IC50 Enzyme inhibition

Dalvastatin (RG-12561), CAS 132100-55-1, is a synthetic organic compound that functions as an orally available inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthetic pathway. It is a prodrug, existing as an inactive lactone that undergoes in vivo hydrolysis to its active beta-hydroxy acid form, which then competitively inhibits HMG-CoA reductase to lower cholesterol synthesis.

Molecular Formula C24H31FO3
Molecular Weight 386.5 g/mol
CAS No. 132100-55-1
Cat. No. B1669784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalvastatin
CAS132100-55-1
Synonyms6-(2-(2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethyl-1-cyclohexen-1-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one
dalvastatin
RG 12561
RG-12561
Molecular FormulaC24H31FO3
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F
InChIInChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m0/s1
InChIKeyVDSBXXDKCUBMQC-VUOWKATKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dalvastatin (CAS 132100-55-1): A Synthetic HMG-CoA Reductase Inhibitor Prodrug for Cholesterol-Lowering Research


Dalvastatin (RG-12561), CAS 132100-55-1, is a synthetic organic compound that functions as an orally available inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthetic pathway [1]. It is a prodrug, existing as an inactive lactone that undergoes in vivo hydrolysis to its active beta-hydroxy acid form, which then competitively inhibits HMG-CoA reductase to lower cholesterol synthesis [2][3]. Developed by Rhône-Poulenc Rorer, dalvastatin was investigated for the treatment of hyperlipidemia and reached Phase 3 clinical trials before being discontinued [4][5].

Why Dalvastatin's Quantified Potency Profile Prevents Simple Substitution with Other Statins


While all statins inhibit HMG-CoA reductase, their potency, efficacy in cellular and ex vivo models, and in vivo lipid-lowering effects vary substantially. Generic substitution among statins is not scientifically valid without accounting for these quantitative differences, as evidenced by dalvastatin's distinct inhibitory profile compared to lovastatin and pravastatin. Direct comparative studies reveal that dalvastatin's IC50 for enzyme inhibition, its ED50 in ex vivo assays, and its impact on LDL/HDL ratios are all unique and cannot be assumed to be interchangeable with other statins [1]. Therefore, selection of dalvastatin for research applications must be based on its specific, quantifiable performance metrics rather than on class-based assumptions [1].

Quantitative Differentiation of Dalvastatin: Head-to-Head Evidence Against Key Comparators


Dalvastatin's Enzyme Inhibition Potency (IC50) Relative to Lovastatin and Pravastatin

In a rat liver HMG-CoA reductase assay, dalvastatin (as its active sodium salt, RG 12561-Na) demonstrated an IC50 of 3.4 nmol/L, placing its potency between that of lovastatin-Na (IC50 = 2.3 nmol/L) and pravastatin (IC50 = 8.9 nmol/L) [1]. This quantitative ranking provides a clear basis for selecting dalvastatin over a less potent comparator like pravastatin or for choosing a slightly more potent alternative like lovastatin based on specific research requirements.

HMG-CoA reductase IC50 Enzyme inhibition Statin comparison

Comparative Cellular Efficacy: Dalvastatin's Inhibition of Cholesterol Biosynthesis in Hep G2 Cells

In the human hepatoma Hep G2 cell line, dalvastatin (as RG 12561-Na) inhibited cholesterol biosynthesis with an IC50 of 4 nmol/L, demonstrating comparable cellular potency to lovastatin-Na (IC50 = 5 nmol/L) and markedly greater potency than pravastatin (IC50 = 1.1 µmol/L) [1]. This indicates that while dalvastatin and lovastatin show similar efficacy at the cellular level, both are orders of magnitude more potent than pravastatin in this human cell-based model.

Hep G2 Cellular assay Cholesterol biosynthesis IC50

Ex Vivo Potency: Dalvastatin's ED50 for Inhibiting Hepatic Cholesterol Biosynthesis in Rats

Following oral administration to rats, dalvastatin inhibited cholesterol biosynthesis in subsequently isolated liver slices with an ED50 of 0.9 mg/kg. This ex vivo potency is superior to pravastatin (ED50 = 12 mg/kg) but lower than lovastatin (ED50 = 0.5 mg/kg) [1]. This suggests that while dalvastatin is significantly more potent than pravastatin in a whole-animal context, lovastatin demonstrates slightly greater ex vivo efficacy.

Ex vivo assay ED50 Cholesterol biosynthesis Liver slices

In Vivo Lipid-Lowering Efficacy: Reduction in LDL/HDL Ratio in Hamsters

In cholestyramine-fed hamsters, a model of induced hypercholesterolemia, dalvastatin administered at 0.1% in the diet for 18 days reduced the LDL/HDL ratio by 35%. In the same study, lovastatin and its sodium salt reduced the LDL/HDL ratio by 88% [1]. This indicates that while dalvastatin produces a measurable improvement in the lipid profile, it is less effective than lovastatin in this specific in vivo model at the dose tested.

In vivo LDL/HDL ratio Cholestyramine-fed hamsters Lipid lowering

Optimal Use Cases for Dalvastatin Based on Quantified Comparative Evidence


Preclinical Studies Requiring a Statin with Potency Intermediate Between Lovastatin and Pravastatin

Dalvastatin's IC50 of 3.4 nmol/L for rat HMG-CoA reductase positions it precisely between lovastatin (2.3 nmol/L) and pravastatin (8.9 nmol/L) [1]. Researchers designing dose-response studies or comparative pharmacology experiments can leverage this intermediate potency to achieve a specific level of enzyme inhibition not attainable with the more extreme potencies of other statins. This is particularly useful for exploring the relationship between HMG-CoA reductase inhibition and downstream biological effects where a moderate level of pathway suppression is desired.

Human Hepatocyte-Based Cholesterol Metabolism Assays (Hep G2 Model)

In Hep G2 human liver cells, dalvastatin demonstrates an IC50 of 4 nmol/L for inhibiting cholesterol biosynthesis, which is comparable to lovastatin (5 nmol/L) but 275-fold more potent than pravastatin [1]. This makes dalvastatin an excellent tool compound for studies focused on human hepatic cholesterol regulation, where high potency is required and pravastatin would be ineffective. Its performance in this human cell line supports its use in translational research aimed at understanding statin effects on human liver metabolism.

Ex Vivo and In Vivo Studies in Rodent Models of Hypercholesterolemia

Dalvastatin's ex vivo ED50 of 0.9 mg/kg in rats and its ability to reduce the LDL/HDL ratio by 35% in cholestyramine-fed hamsters provide quantitative benchmarks for its in vivo efficacy [1]. Researchers using rodent models of hyperlipidemia can select dalvastatin when a moderate lipid-lowering effect is desired, or when comparing the efficacy of new compounds against a statin with a well-characterized in vivo profile that is distinct from the more potent lovastatin.

Studies on Statin Prodrug Activation and Hepatic Selectivity

As a prodrug that is hydrolyzed in vivo to its active beta-hydroxy acid form [2][3], dalvastatin serves as a valuable model compound for investigating the pharmacokinetics and pharmacodynamics of statin activation. Its specific conversion kinetics and the resulting hepatic drug levels can be compared to other prodrug statins like lovastatin and simvastatin to elucidate differences in tissue selectivity and metabolic activation pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dalvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.